![molecular formula C14H13FN2O B1319811 N-(4-Amino-2-methylphenyl)-4-fluorobenzamide CAS No. 926231-80-3](/img/structure/B1319811.png)
N-(4-Amino-2-methylphenyl)-4-fluorobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Schiff bases of N-substituted isatins were synthesized starting from isatin and N-(4-amino-2-methylphenyl)-4-chlorophthalimide . The reaction was completed with the appearance of a yellow-colored precipitate .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its structure and similar compounds. For instance, N-(4-amino-2-methylphenyl)acetamide, a similar compound, is a solid with a molecular weight of 164.21 .Scientific Research Applications
Antitumor Properties
N-(4-Amino-2-methylphenyl)-4-fluorobenzamide and its derivatives have been extensively researched for their antitumor properties. For instance, a study on 2-(4-amino-3-methylphenyl)benzothiazoles, which are structurally similar, revealed potent antitumor properties in vitro and in vivo, with modifications like amino acid conjugation used to overcome drug lipophilicity limitations (Bradshaw et al., 2002). Another study synthesized and characterized compounds for their in vitro biological properties against various cancer cell lines, finding specific fluorinated derivatives to be highly cytotoxic (Hutchinson et al., 2001).
Radiofluorination and Imaging
Radiofluorination of similar compounds has been researched for potential use in positron emission tomography (PET) imaging. For example, N-2-(4-N-(4-[18F]fluorobenzamido)phenyl)-propyl-2-propanesulphonamide was synthesized as a potential AMPA receptor ligand for cerebral imaging (Kronenberg et al., 2007). Another study focused on N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, showing its potential as a ligand for PET imaging of sigma receptors (Shiue et al., 1997).
Synthesis and Characterization
The synthesis and characterization of compounds related to N-(4-Amino-2-methylphenyl)-4-fluorobenzamide have been a significant area of study. For instance, the synthesis of novel crystalline forms of related compounds and their use in treating various disorders has been explored (Norman, 2008). Additionally, the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides were described, offering insights into their molecular conformations (Suchetan et al., 2016).
Antimicrobial Activity
Some derivatives have shown promising antimicrobial properties. A study on fluorobenzamides containing thiazole and thiazolidine demonstrated significant activity against various bacterial and fungal strains (Desai et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-9-8-12(16)6-7-13(9)17-14(18)10-2-4-11(15)5-3-10/h2-8H,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYOFXROLDCQEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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